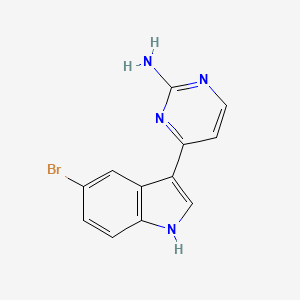

4-(5-bromo-1H-indol-3-il)pirimidin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Meridianin C es un alcaloide indólico bromado que se aisló inicialmente del tunicado antártico Aplidium meridianumMeridianin C ha ganado una atención significativa debido a sus amplias actividades farmacológicas, que incluyen la inhibición de varias cinasas proteicas, actividad anticancerígena, antimalárica, antituberculosa, antineurodegenerativa y antibacteriana .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Meridianin C ejerce sus efectos principalmente a través de la inhibición de las cinasas proteicas. Se une al sitio de unión al ATP de las quinasas, evitando así la fosforilación de las proteínas diana. Esta inhibición interrumpe varias vías de señalización involucradas en la proliferación, supervivencia y apoptosis celular. Los principales objetivos moleculares incluyen la glucógeno sintasa quinasa 3 beta (GSK-3β), que juega un papel crucial en el metabolismo de la glucosa y la señalización celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Meridianin C involucra varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de bromo o N-bromosuccinimida (NBS) para el paso de bromación, y reacciones de acoplamiento posteriores para unir el grupo 2-aminopirimidina .

Métodos de producción industrial

Los métodos de producción industrial para Meridianin C no están ampliamente documentados, probablemente debido a su estructura compleja y los desafíos asociados con la síntesis a gran escala. Los avances en la química sintética y la optimización de procesos podrían potencialmente permitir métodos de producción más eficientes en el futuro.

Análisis De Reacciones Químicas

Tipos de reacciones

Meridianin C experimenta varias reacciones químicas, que incluyen:

Oxidación: Las reacciones oxidativas pueden modificar el marco de indol, lo que potencialmente lleva a la formación de derivados hidroxilados.

Reducción: Las reacciones de reducción pueden dirigirse al átomo de bromo, lo que lleva a la desbromación y la formación de derivados de indol menos sustituidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).

Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄) se utilizan comúnmente.

Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden usar en condiciones apropiadas para lograr reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, desbromados y sustituidos de Meridianin C. Estos derivados pueden exhibir diferentes actividades farmacológicas y a menudo se exploran para sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares

Meridianin A: Otro miembro de la familia meridianin, con actividades farmacológicas similares pero diferentes patrones de sustitución en el marco de indol.

Meridianin B: Similar a Meridianin A, con variaciones en los patrones de bromación e hidroxilación.

Meridianin D: Exhibe actividades inhibitorias de quinasas similares pero difiere en sus interacciones moleculares específicas y potencia.

Singularidad de Meridianin C

Meridianin C destaca por su potente inhibición de GSK-3β y su amplio espectro de actividades farmacológicas. Su estructura única de indol bromado y la presencia del grupo 2-aminopirimidina contribuyen a sus propiedades químicas y biológicas distintivas .

Propiedades

IUPAC Name |

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQJCYXKRNGUKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434275 |

Source

|

| Record name | Meridianin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213473-00-8 |

Source

|

| Record name | Meridianin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)

![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)